
Furan, 2,3-dihydro-2-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(naphthalen-1-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of naphthalene derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-2,3-dihydrofuran typically involves the cyclization of naphthalene derivatives with appropriate reagents. One common method involves the reaction of naphthalene with an epoxide under acidic conditions to form the dihydrofuran ring . Another method includes the use of palladium-catalyzed coupling reactions, where naphthalene derivatives are reacted with suitable partners to form the desired compound .
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)-2,3-dihydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(naphthalen-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications.
Applications De Recherche Scientifique
2-(naphthalen-1-yl)-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(naphthalen-1-yl)-2,3-dihydrofuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: A simpler compound with a similar aromatic structure.
2,3-dihydrofuran: Lacks the naphthalene ring but shares the dihydrofuran structure.
Naphthopyrans: Compounds with similar photochromic properties.
Uniqueness
2-(naphthalen-1-yl)-2,3-dihydrofuran is unique due to its combined naphthalene and dihydrofuran structures, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in simpler analogs.
Propriétés
Numéro CAS |
212315-07-6 |
|---|---|
Formule moléculaire |
C14H12O |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
2-naphthalen-1-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C14H12O/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-8,10,14H,9H2 |
Clé InChI |
JLUZTZZUAXMSIF-UHFFFAOYSA-N |
SMILES canonique |
C1C=COC1C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
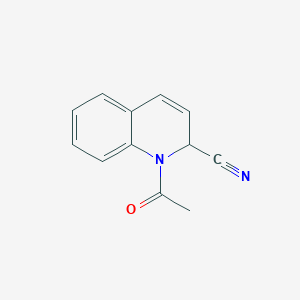


![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
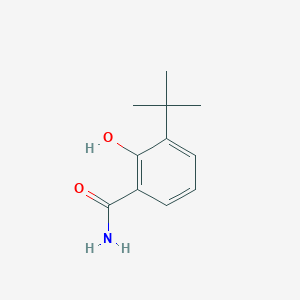
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

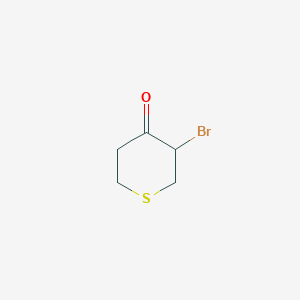
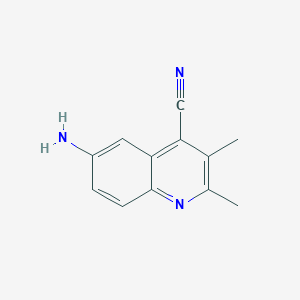
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
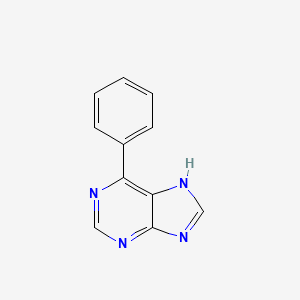
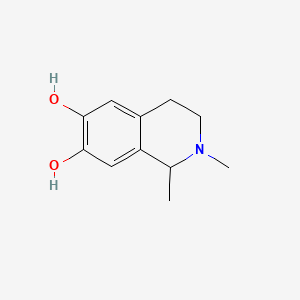
![Ethyl 2-methyl-3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11901237.png)
